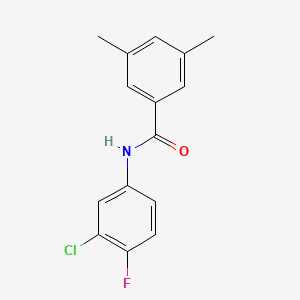
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit potent analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels (VGSCs) and the inhibition of the transient receptor potential vanilloid 1 (TRPV1) receptor. VGSCs play a crucial role in the generation and propagation of action potentials in neurons, and their modulation can result in the suppression of pain signals. TRPV1 receptors are involved in the detection of noxious stimuli and the transmission of pain signals, and their inhibition can also lead to analgesia.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been shown to improve cognitive function and memory in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for VGSCs and TRPV1 receptors, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide for use as analgesics and anti-inflammatory agents. Another potential direction is the investigation of the effects of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide on other ion channels and receptors, such as calcium channels and G protein-coupled receptors. Finally, the potential use of N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide as a tool for the study of pain and inflammation in animal models and humans warrants further investigation.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-fluoroaniline with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate product is then subjected to further reactions, including acylation and reduction, to yield N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to exhibit potent analgesic effects in various animal models of pain, including acute thermal, mechanical, and chemical nociception. N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-14(17)13(16)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWIBSHKJQALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

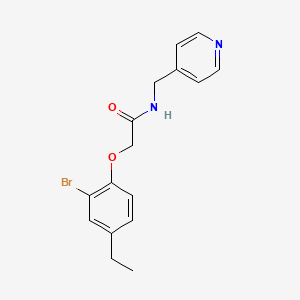
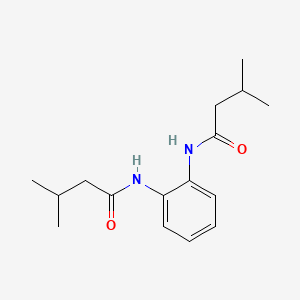

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
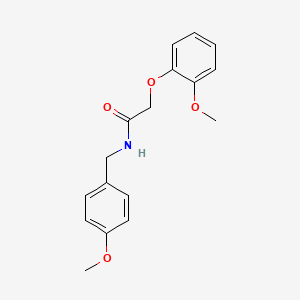
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)

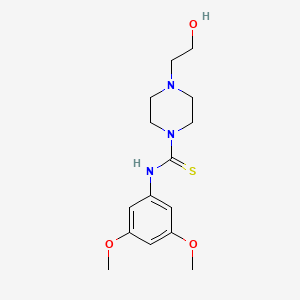
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
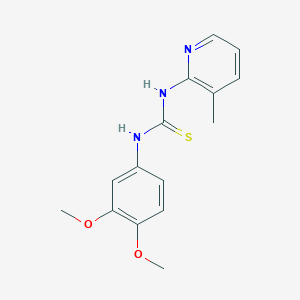
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)